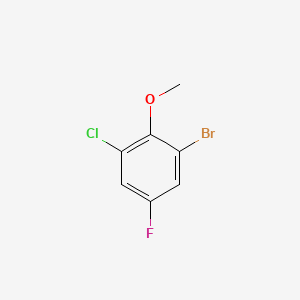
2-Bromo-6-chloro-4-fluoroanisole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-6-chloro-4-fluoroanisole is a chemical compound with the molecular weight of 239.47 . Its IUPAC name is 1-bromo-3-chloro-5-fluoro-2-methoxybenzene . It is used as a reactant in the preparation of quinazolines .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5BrClFO/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a boiling point of 40-41°C . The compound is considered hazardous, causing skin irritation, serious eye irritation, and may cause respiratory irritation .科学的研究の応用
Synthesis and Material Science Applications
Compounds similar to 2-Bromo-6-chloro-4-fluoroanisole are pivotal in the synthesis of complex organic molecules and materials. For instance, halogenated anisoles are utilized in the synthesis of dyes, pharmaceuticals, and advanced materials. A study demonstrates the continuous, homogeneous, and rapid synthesis of 4-bromo-3-methylanisole, a related compound, highlighting its importance in creating heat and pressure-sensitive dyes used in thermal papers (Xie et al., 2020). This illustrates the role of halogenated anisoles in developing materials with specific properties, such as thermal sensitivity.
Organic Photovoltaics and Semiconductor Research
Halogenated anisoles are used as processing additives to control the phase separation and purity in organic photovoltaic devices. A study on 4-bromoanisole, for instance, shows its effectiveness in promoting the aggregation of poly(3-hexylthiophene) (P3HT), improving the morphology of organic photovoltaic devices (Liu et al., 2012). This application is crucial for enhancing the efficiency and stability of organic solar cells.
Chemical Modification and Functionalization
The ability to selectively functionalize molecules is a cornerstone of organic chemistry, with halogenated compounds often serving as key intermediates. The fluorination of aromatic compounds using xenon difluoride is an example where derivatives similar to this compound might be used to introduce fluorine atoms into organic molecules, thereby altering their chemical properties and reactivity for various applications (Fedorov et al., 2015).
Electrochemical Applications
Electrochemical fluorination is another area where halogenated anisoles are of interest. This process can be applied to synthesize compounds with specific halogenation patterns, useful in creating intermediates for further chemical synthesis (Shainyan & Danilevich, 2006). Such methodologies are essential for developing new materials and chemicals with tailored properties.
Educational Implications in Chemistry
Introducing halogenated compounds like this compound in educational settings, particularly in undergraduate laboratories, can provide hands-on experience with low-barrier high-throughput experimentation techniques. For example, using diverse phosphine ligands for palladium-catalyzed cross-coupling reactions exposes students to contemporary research methods and reinforces fundamental concepts in organic and inorganic chemistry (Lee, Schmink, & Berritt, 2020).
Safety and Hazards
As mentioned, 2-Bromo-6-chloro-4-fluoroanisole is considered hazardous. It causes skin and eye irritation and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .
作用機序
Target of Action
It is often used in suzuki–miyaura coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In Suzuki–Miyaura coupling reactions, the compound interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by 2-Bromo-6-chloro-4-fluoroanisole. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Result of Action
The primary result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This leads to the synthesis of new organic compounds, contributing to various chemical and pharmaceutical applications.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored at ambient temperature . Additionally, it is recommended to avoid dust formation and contact with skin and eyes, and to use personal protective equipment when handling the compound . These precautions suggest that the compound’s action, efficacy, and stability may be affected by factors such as temperature, exposure to air, and physical manipulation.
生化学分析
Biochemical Properties
It is known that bromo, chloro, and fluoro groups can participate in various biochemical reactions
Cellular Effects
Halogenated compounds like 2-Bromo-6-chloro-4-fluoroanisole can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that halogenated compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point of 40-41 degrees Celsius .
Metabolic Pathways
It is known that halogenated compounds can interact with various enzymes and cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
It is known that halogenated compounds can interact with various transporters or binding proteins and can affect their localization or accumulation .
Subcellular Localization
It is known that halogenated compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
特性
IUPAC Name |
1-bromo-3-chloro-5-fluoro-2-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INSGMVAPTMIFKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

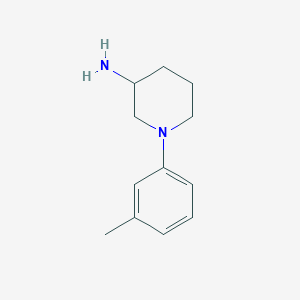
![N-(4-methoxybenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2999486.png)
![1-(Azepan-1-yl)-3-[4-[2-[4-[3-(azepan-1-yl)-2-hydroxypropoxy]-3,5-dibromophenyl]propan-2-yl]-2,6-dibromophenoxy]propan-2-ol](/img/structure/B2999487.png)
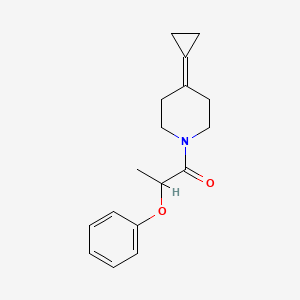
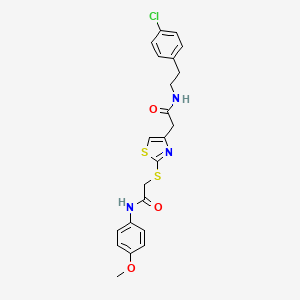
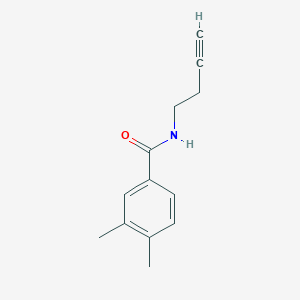
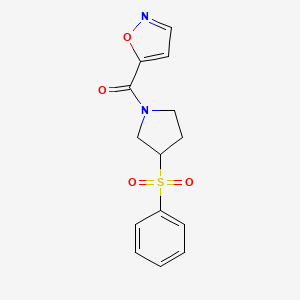

![4-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B2999498.png)

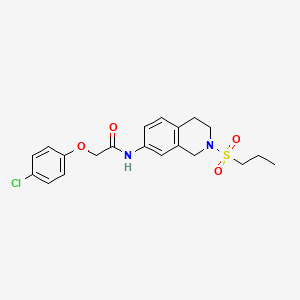
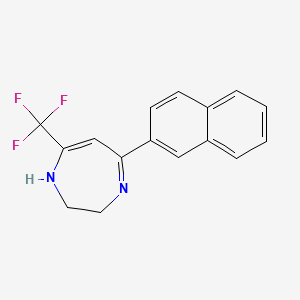
![ethyl 4-[5-oxo-3-(trifluoromethyl)-2,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B2999504.png)
